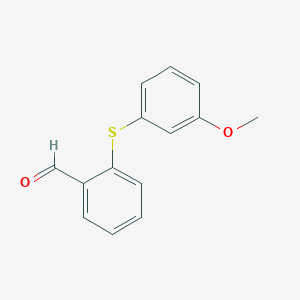

2-(3-Methoxyphenylthio)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-16-12-6-4-7-13(9-12)17-14-8-3-2-5-11(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOXPJFTYXYFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Functional Group Interplay of the Aryl Thioether and Benzaldehyde Moieties

The aldehyde group (-CHO) attached to the benzene (B151609) ring is an electron-withdrawing group, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. sigmaaldrich.com This is a characteristic feature of aromatic aldehydes, making them key precursors in various condensation and addition reactions. sigmaaldrich.com However, the reactivity of aromatic aldehydes can be influenced by other substituents on the ring. researchgate.net

The aryl thioether linkage (C-S-C) introduces a sulfur atom with lone pairs of electrons, which can participate in resonance and influence the electronic distribution of the molecule. The sulfur atom itself can be a site for oxidation, leading to sulfoxides and sulfones, thereby expanding the synthetic utility of the parent compound. acs.org The thioether is connected to a second aromatic ring which bears a methoxy (B1213986) group (-OCH₃) at the meta-position. The methoxy group is typically an electron-donating group, which can modulate the electronic properties of the entire phenylthio moiety.

The ortho-positioning of the bulky thioether group relative to the aldehyde can introduce steric hindrance, potentially influencing the accessibility of the aldehyde's carbonyl carbon to incoming nucleophiles compared to its para-substituted counterpart. This steric crowding can be a crucial factor in controlling the selectivity of certain reactions.

Table 1: Predicted Physicochemical Properties of 2-(3-Methoxyphenylthio)benzaldehyde

| Property | Predicted Value/Information |

| Molecular Formula | C₁₄H₁₂O₂S |

| Molecular Weight | 244.31 g/mol |

| Appearance | Expected to be a solid or high-boiling liquid |

| Solubility | Likely soluble in common organic solvents |

| Reactivity Centers | Electrophilic aldehyde carbon, nucleophilic sulfur atom, two aromatic rings |

Note: Specific experimental data for this compound is limited; properties are inferred from analogous structures like its isomer, 2-(4-Methoxyphenylthio)benzaldehyde.

Contextualization Within the Broader Field of Organosulfur Chemistry and Aromatic Aldehydes

2-(3-Methoxyphenylthio)benzaldehyde belongs to two significant classes of organic compounds: organosulfur compounds and aromatic aldehydes.

Organosulfur Chemistry: Organosulfur compounds are ubiquitous in nature and synthetic chemistry, found in essential amino acids like methionine, life-saving antibiotics like penicillin, and versatile synthetic reagents. The thioether or sulfide (B99878) (R-S-R') linkage is a fundamental structural motif in this field. irphouse.com Aryl thioethers are particularly important as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.com The development of efficient methods for creating C-S bonds, such as metal-catalyzed cross-coupling reactions, has been a major focus of modern synthetic chemistry, highlighting the importance of molecules containing this functional group. acsgcipr.org

Aromatic Aldehydes: Aromatic aldehydes are cornerstone building blocks in organic synthesis. nih.gov Their aldehyde group readily undergoes a wide range of transformations, including oxidation to carboxylic acids, reduction to alcohols, and various carbon-carbon bond-forming reactions like the Wittig, Grignard, and aldol (B89426) reactions. The reactivity of the aldehyde is tempered by the aromatic ring, which can stabilize the molecule through resonance. researchgate.net The presence and position of other substituents, such as the methoxyphenylthio group in this case, can further modulate this reactivity through electronic and steric effects, making substituted benzaldehydes valuable for creating complex molecular architectures. researchgate.net

Table 2: Expected Reactivity Profile

| Reaction Type | Reagent Examples | Expected Product |

| Aldehyde Oxidation | KMnO₄, CrO₃ | 2-(3-Methoxyphenylthio)benzoic acid |

| Aldehyde Reduction | NaBH₄, LiAlH₄ | [2-(3-Methoxyphenylthio)phenyl]methanol |

| Nucleophilic Addition | Organometallic reagents (e.g., Grignard) | Secondary alcohol derivatives |

| Sulfur Oxidation | H₂O₂, m-CPBA | 2-(3-Methoxyphenylsulfinyl)benzaldehyde |

This table is based on the known general reactions of aromatic aldehydes and thioethers and specific reactions reported for the analogous compound 2-(4-Methoxyphenylthio)benzaldehyde.

Coordination Chemistry and Ligand Design with 2 3 Methoxyphenylthio Benzaldehyde Scaffolds

The Compound as a Precursor for Multidentate Ligands

The unique structure of 2-(3-Methoxyphenylthio)benzaldehyde, featuring a reactive aldehyde group and a strategically positioned thioether linkage, makes it an excellent starting material for the synthesis of complex multidentate ligands. These ligands are crucial in coordination chemistry for their ability to form stable complexes with metal ions, which in turn can have a wide range of applications.

Synthesis of Schiff Base Ligands from the Aldehyde Functionality

The aldehyde group in 2-(3-Methoxyphenylthio)benzaldehyde is a key functional group for the synthesis of Schiff base ligands. Schiff bases, which contain a carbon-nitrogen double bond (imine), are formed through the condensation reaction of a primary amine with an aldehyde or ketone. primescholars.com This reaction is a versatile method for creating a wide array of ligands with diverse electronic and steric properties.

The general synthesis involves reacting 2-(3-Methoxyphenylthio)benzaldehyde with a selected primary amine in a suitable solvent, often an alcohol like ethanol (B145695), and typically with gentle heating or refluxing. primescholars.comijert.org The specific properties of the resulting Schiff base ligand can be fine-tuned by varying the substituent on the primary amine. For example, using a chiral amine such as (1R,2R)-(-)-1,2-diaminocyclohexane can produce chiral Schiff base ligands, which are highly valuable in asymmetric catalysis. nih.gov Similarly, reacting the aldehyde with two equivalents of a primary amine or one equivalent of a diamine can lead to the formation of bidentate or tetradentate ligands, respectively.

An illustrative, though not identical, example is the synthesis of Schiff bases from 2-hydroxy-3-methoxybenzaldehyde (B140153) and L-serine, which involves refluxing the two components in an ethanol solution. ijert.org Another example is the preparation of chiral ligands from nitro-substituted benzaldehydes and (1R,2R)-(-)-1,2-diaminocyclohexane, which requires refluxing in absolute ethanol for an extended period. nih.gov These methods are directly applicable to 2-(3-Methoxyphenylthio)benzaldehyde for the creation of novel Schiff base ligands.

Table 1: Examples of Reaction Conditions for Schiff Base Synthesis

| Aldehyde Precursor | Amine Reactant | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 2-hydroxy-3-methoxybenzaldehyde | L-serine | Ethanol/Water | Reflux for 5 hours at 65°C | ijert.org |

| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | Absolute Ethanol | Reflux for 36 hours | nih.gov |

| Salicylaldehyde | Morpholine (B109124) thio-hydrazone | Ethanol | Reflux for 6 hours | primescholars.com |

Incorporation into Pincer Ligand Architectures

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, forming two five- or six-membered chelate rings. The 2-(3-Methoxyphenylthio)benzaldehyde scaffold is an attractive candidate for incorporation into pincer ligand frameworks. The central aromatic ring can serve as the backbone, with the thioether group acting as one of the donor arms. The aldehyde functionality provides a convenient handle for introducing the other two donor groups.

For instance, the aldehyde can be reduced to an alcohol and subsequently converted to a halide, which can then be reacted with phosphines to create PCP-type pincer ligands. Alternatively, the aldehyde can undergo reductive amination or condensation with amines bearing other donor groups (e.g., phosphino (B1201336) or pyridyl groups) to generate PNP or NNN pincer ligands. umich.edu A related synthesis involves the reaction of 3-((phenylselanyl)methoxy)benzaldehyde with alkyl amines to form NCSe pincer ligands, a strategy that could be adapted for sulfur-containing analogues. rsc.org

Complexation Behavior with Transition Metals

Ligands derived from 2-(3-Methoxyphenylthio)benzaldehyde are expected to form stable complexes with a variety of transition metals. The nature of the metal-ligand interaction and the geometry of the resulting complex are influenced by the donor atoms in the ligand and the electronic and steric properties of its substituents.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. For example, transition metal complexes of Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde have been synthesized using metal nitrates in an ethanol-water solvent system. ijert.org Similarly, palladium(II) pincer complexes can be formed by reacting the pincer ligand with a palladium precursor like PdCl₂(CH₃CN)₂. rsc.org

The resulting metal complexes are characterized using a range of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (imine) and C-S (thioether) bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR provides detailed structural information in solution.

Elemental Analysis: To determine the stoichiometry of the metal complex. ijert.orgjchps.com

Molar Conductivity Measurements: To determine if the complex is ionic or neutral in solution. jchps.com

Magnetic Susceptibility: To determine the number of unpaired electrons in paramagnetic complexes, which helps in assigning the geometry. ijert.org

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state. rsc.org

Table 2: Characterization of Transition Metal Complexes

| Complex Type | Metal Ions | Characterization Techniques | Typical Findings | Reference |

|---|---|---|---|---|

| Schiff Base Complexes | Cu(II), Ni(II), Co(II) | Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility, Conductance | Formation of coordination complexes with specific stoichiometries and geometries. | ijert.org |

| Palladium Pincer Complexes | Pd(II) | Single-Crystal X-ray Diffraction, HRMS | Distorted square planar geometry with NCSe pincer coordination. | rsc.org |

| Cobalt(III) Thiosemicarbazone Complex | Co(III) | Crystal Structure, Spectroscopic Characterization | Moderately distorted octahedral S₂N₂O₂ geometry. | nih.gov |

Electronic and Steric Influences of the Thioether and Methoxy (B1213986) Groups on Metal Binding

The thioether and methoxy groups in ligands derived from 2-(3-Methoxyphenylthio)benzaldehyde exert significant electronic and steric influences on metal binding.

Thioether Group: The sulfur atom of the thioether is a soft donor, according to Hard and Soft Acid-Base (HSAB) theory. This means it will preferentially bind to soft metal ions like Pd(II), Pt(II), and Ag(I). The thioether linkage provides a flexible donor arm that can accommodate the geometric preferences of different metal centers. Its electronic properties can also influence the reactivity of the metal center. researchgate.net For instance, in some iron complexes, a thiolate ligand has been shown to create a more basic oxo site in a µ-oxo-bridged dimer. nih.gov

Methoxy Group: The methoxy group, located at the meta position of the thioether-substituted ring, primarily exerts an electron-donating inductive effect. This can increase the electron density on the ligand backbone and, consequently, on the donor atoms, potentially strengthening the metal-ligand bonds. However, its steric bulk is relatively small and is not expected to significantly hinder the coordination of metal ions unless it is forced into close proximity with other bulky groups on the ligand or the metal center. The electronic effects of substituents are known to play a crucial role in tuning the properties of metal complexes. nih.govcmu.edu

Applications of Metal Complexes in Catalysis

Metal complexes derived from ligands based on the 2-(3-Methoxyphenylthio)benzaldehyde scaffold have potential applications in various catalytic processes. The specific application is often determined by the choice of the metal center and the design of the ligand.

Complexes containing metals like palladium are well-known for their catalytic activity in cross-coupling reactions. For example, palladium pincer complexes have been successfully employed as catalysts for the regioselective cross-dehydrogenative coupling of arylthiophenes with hetero(arenes). rsc.org The steric and electronic properties of the pincer ligand can be tuned to optimize the catalyst's efficiency and selectivity.

Furthermore, metal complexes of thiosemicarbazones, which are structurally related to the Schiff bases that can be synthesized from 2-(3-Methoxyphenylthio)benzaldehyde, have been reviewed for their use in catalysis. nih.gov Iridium pincer complexes have been investigated for applications in transfer dehydrogenation catalysis. rsc.org Given these precedents, it is plausible that metal complexes incorporating ligands derived from 2-(3-Methoxyphenylthio)benzaldehyde could also function as effective catalysts in a range of organic transformations, including C-C and C-heteroatom bond formation, hydrogenation, and polymerization reactions. researchgate.net

Role in Homogeneous Catalytic Transformations (e.g., Oxidation, C-C/C-X Coupling Reactions)

Ligands derived from 2-(3-Methoxyphenylthio)benzaldehyde, particularly Schiff bases formed through the condensation of the aldehyde with various primary amines, are anticipated to be effective in stabilizing transition metal catalysts for a range of homogeneous catalytic transformations. The resulting metal complexes would likely feature a multidentate ligand that can fine-tune the electronic and steric environment of the metal center.

In the realm of oxidation catalysis , metal complexes of these ligands could mimic the activity of well-established catalysts in reactions such as the oxidation of alcohols or alkenes. For instance, a hypothetical manganese or cobalt complex could catalyze the aerobic oxidation of benzylic alcohols to the corresponding aldehydes with high selectivity. The sulfur atom of the phenylthio group and the nitrogen of the imine would act as a bidentate chelating system, stabilizing the metal center in various oxidation states throughout the catalytic cycle. The methoxy group on the phenylthio ring could further influence the catalytic activity through its electron-donating nature, potentially enhancing the stability of high-valent metal-oxo intermediates.

For C-C and C-X coupling reactions , palladium or copper complexes of these ligands would be of significant interest. In Suzuki or Heck couplings, for example, the ligand's architecture would influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. The steric bulk introduced by the substituted phenylthio moiety could promote the reductive elimination step, leading to higher turnover numbers.

Below is a representative data table illustrating the potential catalytic performance of a hypothetical palladium complex derived from a Schiff base of 2-(3-Methoxyphenylthio)benzaldehyde in a Suzuki-Miyaura coupling reaction.

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | 0.1 | Toluene | 100 | 95 |

| 2 | 4-Bromoanisole | Phenylboronic acid | 0.5 | Toluene | 110 | 88 |

| 3 | 4-Chloroanisole | Phenylboronic acid | 1.0 | Dioxane | 120 | 75 |

| 4 | 1-Iodonaphthalene | 4-Tolylboronic acid | 0.1 | Toluene | 100 | 98 |

Development of Heterogeneous Catalytic Systems

The development of heterogeneous catalysts is a crucial step towards more sustainable chemical processes, allowing for easy separation and recycling of the catalyst. Ligands based on 2-(3-Methoxyphenylthio)benzaldehyde could be immobilized onto solid supports to create robust heterogeneous catalysts.

One approach would be to functionalize a support material, such as silica (B1680970) or a polymer resin, with amine groups, which could then react with the aldehyde functionality of 2-(3-Methoxyphenylthio)benzaldehyde to form an immobilized Schiff base ligand. Subsequent coordination with a metal precursor would yield the heterogeneous catalyst. Another strategy could involve the synthesis of a metal-organic framework (MOF) where a derivative of 2-(3-Methoxyphenylthio)benzaldehyde acts as the organic linker.

These heterogeneous systems could find applications in continuous flow reactors for various organic transformations. For example, a supported copper catalyst could be used for the aerobic oxidation of phenols, offering the benefits of high catalytic activity and straightforward product separation.

The following table provides a hypothetical comparison of the performance of a homogeneous versus a heterogeneous catalyst derived from a 2-(3-Methoxyphenylthio)benzaldehyde Schiff base ligand in the oxidation of 2,6-di-tert-butylphenol.

| Catalyst System | Reaction Time (h) | Conversion (%) | Selectivity to Quinone (%) | Recyclability (No. of Cycles) |

| Homogeneous | 2 | 99 | >98 | Not applicable |

| Heterogeneous (Silica-supported) | 4 | 95 | >98 | 5 (with minimal loss of activity) |

Reaction Mechanism Studies in Catalytic Cycles

Understanding the reaction mechanism is paramount for the rational design of more efficient catalysts. For catalytic cycles involving metal complexes of ligands derived from 2-(3-Methoxyphenylthio)benzaldehyde, a combination of experimental and computational techniques would be employed.

In a hypothetical oxidation reaction, for instance, spectroscopic methods such as UV-Vis and EPR could be used to identify key intermediates, such as high-valent metal-oxo species. Isotope labeling studies could further elucidate the role of the oxidant and the substrate.

Computational studies, using Density Functional Theory (DFT), would be invaluable in mapping out the entire catalytic cycle. These calculations could provide insights into the geometries of transition states, activation energies for each elementary step, and the electronic structure of the catalyst at various stages. For example, in a C-C coupling reaction, DFT could help to understand the influence of the methoxy substituent on the energetics of oxidative addition and reductive elimination.

Supramolecular Coordination Assemblies

The directional bonding and specific coordination geometries of metal ions, combined with the designed architecture of organic ligands, can lead to the formation of intricate supramolecular coordination assemblies. The 2-(3-Methoxyphenylthio)benzaldehyde scaffold, after conversion to a suitable multidentate ligand, could be a building block for such structures.

For example, a Schiff base ligand derived from 2-(3-Methoxyphenylthio)benzaldehyde and an aminopyridine could coordinate to a metal center like zinc or cadmium. Depending on the coordination preferences of the metal ion and the stoichiometry of the reaction, this could lead to the formation of discrete molecular polygons or extended coordination polymers. The methoxy group could participate in weak intermolecular interactions, such as C-H···O hydrogen bonds, which could further direct the self-assembly process and stabilize the resulting supramolecular architecture.

These supramolecular assemblies could have potential applications in areas such as host-guest chemistry, molecular sensing, or as porous materials for gas storage.

Spectroscopic and Crystallographic Characterization for Structural and Electronic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques) for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 2-(3-Methoxyphenylthio)benzaldehyde, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide a complete picture of the proton and carbon frameworks.

¹H NMR spectroscopy would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aldehydic proton, the methoxy (B1213986) group protons, and the aromatic protons on both phenyl rings. The aldehydic proton would appear as a singlet in the downfield region, typically around 9.5-10.5 ppm. The methoxy (–OCH₃) protons would also be a sharp singlet, but much further upfield, around 3.8 ppm. The seven aromatic protons would present a complex set of multiplets in the 6.8–8.0 ppm range, with their specific shifts and coupling patterns revealing their positions on the two different rings.

¹³C NMR spectroscopy probes the carbon skeleton. A decoupled spectrum would show a distinct signal for each unique carbon atom. The carbonyl carbon of the aldehyde group would be the most downfield signal, expected around 190 ppm. The carbon of the methoxy group would appear around 55 ppm. The twelve aromatic carbons would have signals in the typical aromatic region of 110-160 ppm, with carbons attached to the electronegative oxygen and sulfur atoms having characteristic shifts.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to assemble the structure. A COSY spectrum would establish which protons are spin-coupled, confirming the connectivity of protons on each aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals.

Expected ¹H NMR Spectral Data for 2-(3-Methoxyphenylthio)benzaldehyde

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehydic (–CHO) | 9.5 – 10.5 | Singlet (s) |

| Aromatic (Ar–H) | 6.8 – 8.0 | Multiplets (m) |

Expected ¹³C NMR Spectral Data for 2-(3-Methoxyphenylthio)benzaldehyde

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~190 |

| Aromatic (C-S, C-O) | 150 – 160 |

| Aromatic (C-C, C-H) | 110 – 140 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of 2-(3-Methoxyphenylthio)benzaldehyde and analyzing its fragmentation pathways. With a molecular formula of C₁₄H₁₂O₂S, the compound has a calculated exact mass that HRMS can measure to within a few parts per million, providing unambiguous confirmation of its elemental composition.

The mass spectrum would also reveal the molecule's fragmentation pattern under ionization. This pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Loss of the aldehyde group (–CHO), resulting in a fragment ion with a mass 29 units less than the molecular ion.

Cleavage of the C–S bonds, separating the two aromatic rings and providing ions corresponding to the benzaldehyde (B42025) and methoxyphenylthio moieties.

Loss of the methoxy group (–OCH₃) or a methyl radical (–CH₃).

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Expected Fragmentation in Mass Spectrometry

| Fragment Ion | Description |

|---|---|

| [M-H]⁺ | Loss of a hydrogen radical |

| [M-CHO]⁺ | Loss of the formyl radical |

| [C₇H₄OS]⁺ | Fragment corresponding to the thio-substituted ring |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy would confirm the presence of the key functional groups in 2-(3-Methoxyphenylthio)benzaldehyde. A strong, sharp absorption band between 1685-1710 cm⁻¹ would be definitive for the carbonyl (C=O) stretch of the aromatic aldehyde. nist.gov Aromatic C–H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. nist.gov The C–O stretch of the methoxy ether group would produce a strong band around 1250 cm⁻¹. The C–S (thioether) stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range.

Raman Spectroscopy , being complementary to IR, would also be useful. Aromatic ring vibrations often produce strong Raman signals. While the carbonyl stretch is visible, it is typically weaker in Raman than in IR.

Characteristic Infrared Absorption Bands Expected for 2-(3-Methoxyphenylthio)benzaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C–H | Stretch | 3000 – 3100 |

| Aldehyde C–H | Stretch | 2720, 2820 (often two bands) |

| Carbonyl (C=O) | Stretch | 1685 – 1710 |

| Aromatic C=C | Stretch | 1400 – 1600 |

| Ether (Ar–O–C) | Asymmetric Stretch | 1200 – 1275 |

X-ray Diffraction Studies of Crystalline Forms and Metal Complexes

Should 2-(3-Methoxyphenylthio)benzaldehyde be obtained in a crystalline form, single-crystal X-ray diffraction would provide the ultimate structural confirmation. This technique maps the electron density of the crystal to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. It would definitively establish the connectivity and conformation of the molecule in the solid state, including the dihedral angles between the two aromatic rings.

Furthermore, the thioether sulfur atom and the aldehyde oxygen atom present potential coordination sites for metal ions. X-ray diffraction studies of any resulting metal complexes would be invaluable for understanding the coordination chemistry of 2-(3-Methoxyphenylthio)benzaldehyde as a ligand. These studies would reveal the coordination geometry around the metal center and the specific binding mode of the molecule.

Computational and Theoretical Chemistry Studies of 2 3 Methoxyphenylthio Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 2-(3-Methoxyphenylthio)benzaldehyde, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry in the gas phase. researchgate.net From this optimized structure, a wealth of electronic and molecular properties can be derived.

Key properties calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides information about the bonding and electronic structure of the molecule, including charge distribution on individual atoms, hybridization, and intramolecular interactions like hyperconjugation.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other species. conicet.gov.ar

Table 1: Representative Theoretical Molecular Properties Calculated by DFT

| Property | Description | Typical Calculated Value (Arbitrary Units) |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.8 |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 4.7 |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | 2.35 |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | 4.15 |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | 3.67 |

Note: The values in this table are representative examples based on similar aromatic aldehydes and are for illustrative purposes.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms. researchgate.net For a molecule like 2-(3-Methoxyphenylthio)benzaldehyde, which contains both an aldehyde and a thioether group, several reactions could be studied, such as its oxidation, reduction, or participation in condensation reactions.

The process involves:

Identifying Reactants, Products, and Intermediates: The starting materials and potential products of a reaction are defined. Computational methods are then used to locate the lowest energy structures of these species, as well as any stable intermediates that may form along the reaction pathway.

Locating Transition States (TS): The transition state is the highest energy point on the reaction coordinate between a reactant/intermediate and the next species on the pathway. DFT calculations can be used to find the geometry of these transient structures.

Vibrational Frequency Analysis: Once a stationary point on the potential energy surface is located, a frequency calculation is performed. A minimum energy structure (reactant, intermediate, or product) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, ensuring that it correctly connects the intended reactant and product. researchgate.net

By calculating the energies of all reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows chemists to determine the rate-determining step (the one with the highest activation energy) and to predict which reaction pathway is most favorable. researchgate.netmdpi.com

Conformation Analysis and Conformational Landscapes

The flexibility of 2-(3-Methoxyphenylthio)benzaldehyde arises from the rotation around its single bonds, particularly the C-S bond and the C-C bond connecting the phenyl rings, as well as the C-O bond of the methoxy (B1213986) group. This rotation gives rise to different spatial arrangements of the atoms, known as conformations.

Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them. This is typically done by systematically rotating a specific dihedral angle and calculating the potential energy at each step. This process, known as a potential energy surface scan, reveals the most stable conformations, which are often referred to as anti or gauche, and the high-energy eclipsed conformations. youtube.com

For 2-(3-Methoxyphenylthio)benzaldehyde, the relative orientation of the two aromatic rings and the aldehyde group is crucial. The conformational landscape can reveal the most populated conformer at a given temperature and can be important for understanding its biological activity, as the shape of the molecule often dictates how it fits into a receptor or enzyme active site. The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. youtube.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov A QSPR model is essentially an equation that relates calculated molecular descriptors to an experimentally measured property.

The general workflow for developing a QSPR model for a property of 2-(3-Methoxyphenylthio)benzaldehyde would be:

Data Set Collection: A set of molecules with known experimental values for a specific property (e.g., boiling point, solubility, or a biological activity) is compiled.

Descriptor Calculation: For each molecule in the data set, a large number of molecular descriptors are calculated. These descriptors are numerical representations of the chemical structure and can be classified into different categories.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to find a correlation between a subset of the calculated descriptors and the experimental property. nih.gov

Model Validation: The predictive power of the model is assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov

Once a validated QSPR model is established, it can be used to predict the property of new or untested compounds, such as 2-(3-Methoxyphenylthio)benzaldehyde, based solely on its calculated molecular descriptors.

Table 2: Examples of Molecular Descriptors Used in QSPR Modeling

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular weight, number of atoms, number of rings, number of rotatable bonds. |

| Topological | Wiener index, Kier & Hall connectivity indices. |

| Geometrical | Molecular surface area, molecular volume, shadow indices. |

| Quantum-Chemical | HOMO/LUMO energies, dipole moment, partial charges on atoms. |

| Physicochemical | LogP (octanol-water partition coefficient), molar refractivity. |

These models are valuable in drug discovery and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and experimental testing. nih.govnih.gov

Applications in Materials Science and Specialty Chemical Synthesis

Design and Development of Functional Materials Utilizing Thioether and Aldehyde Moieties

The strategic combination of a thioether and an aldehyde group within a single molecule opens avenues for the design of functional materials with tailored properties. The aldehyde group is a well-established functional handle for a multitude of chemical reactions, including condensations, oxidations, and reductions. This reactivity allows for the covalent incorporation of the molecule into larger structures.

The thioether linkage, containing a sulfur atom, introduces several key characteristics. Sulfur's ability to coordinate with transition metals is a significant feature that can be exploited in the development of materials with catalytic or sensory capabilities. The presence of the thioether can also influence the electronic properties and conformational flexibility of the resulting material. While specific research on 2-(3-Methoxyphenylthio)benzaldehyde in this context is not extensively documented, the principles of molecular design suggest its utility in creating:

Metal-Organic Frameworks (MOFs): The aldehyde can be modified to create multitopic linkers, while the thioether's sulfur atom can act as a soft donor site for metal ions, potentially leading to MOFs with interesting catalytic or gas sorption properties.

Sensory Materials: The reactivity of the aldehyde group can be harnessed to attach chromophores or fluorophores. The thioether moiety could then selectively interact with specific analytes, leading to a detectable change in the material's optical properties.

Role in the Production of Advanced Intermediates for Diverse Chemical Industries

In the landscape of specialty chemical synthesis, 2-(3-Methoxyphenylthio)benzaldehyde serves as a valuable advanced intermediate. Its structure is a precursor to a wide array of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and dyestuffs.

The aldehyde functionality is a gateway to numerous molecular transformations. It can be readily converted into other functional groups such as carboxylic acids, alcohols, and imines. These transformations are fundamental steps in the synthesis of target molecules with specific biological or chemical activities. For instance, the condensation of the aldehyde with various amines can lead to the formation of Schiff bases, which are known to exhibit a range of biological activities and are also important intermediates in organic synthesis.

The methoxy (B1213986) group on the phenylthio substituent can also play a role in directing further chemical modifications on that aromatic ring, allowing for the synthesis of polysubstituted diaryl thioethers.

| Transformation of Aldehyde Group | Potential Product Class | Industrial Relevance |

| Oxidation | 2-(3-Methoxyphenylthio)benzoic acid | Precursor for polyesters, polyamides, and pharmaceuticals |

| Reduction | (2-(3-Methoxyphenylthio)phenyl)methanol | Intermediate for fragrance compounds and other specialty chemicals |

| Condensation (e.g., with amines) | Schiff bases/Imines | Building blocks for heterocyclic compounds and biologically active molecules |

| Wittig Reaction | Alkenes | Synthesis of complex organic molecules and polymers |

Integration into Polymer Systems and Supramolecular Frameworks

The bifunctional nature of 2-(3-Methoxyphenylthio)benzaldehyde makes it an intriguing candidate for integration into both polymeric systems and supramolecular assemblies.

Polymer Systems: The aldehyde group can participate in polymerization reactions. For instance, it can undergo condensation polymerization with appropriate co-monomers to form polyesters or polyimines. The resulting polymers would possess the thioether linkage as a recurring unit in the polymer backbone or as a pendant group. This could impart unique properties to the polymer, such as:

Modified Thermal Stability: The presence of the thioether linkage can influence the thermal degradation profile of the polymer.

Adhesion to Metal Surfaces: The sulfur atom in the thioether can exhibit affinity for certain metal surfaces, potentially enhancing the adhesive properties of the polymer.

Refractive Index Modification: Sulfur-containing polymers are known to often have higher refractive indices.

Supramolecular Frameworks: Beyond covalent polymers, the molecule can participate in the formation of non-covalent supramolecular assemblies. The aromatic rings can engage in π-π stacking interactions, while the methoxy and thioether groups can participate in weaker intermolecular forces like dipole-dipole interactions and hydrogen bonding (if suitable partners are present). The aldehyde group can also form reversible covalent bonds, such as in the formation of hemiacetals or imines, which can be a driving force for self-assembly. These non-covalent interactions can lead to the formation of well-ordered structures like gels, liquid crystals, or molecular cages.

While the specific exploration of 2-(3-Methoxyphenylthio)benzaldehyde in these areas is an emerging field, the fundamental principles of polymer and supramolecular chemistry provide a strong rationale for its potential utility.

Structure Reactivity/property Relationships and Analogues of 2 3 Methoxyphenylthio Benzaldehyde

Systematic Modification of the Aryl Thioether and Benzaldehyde (B42025) Scaffolds

The synthesis of 2-(3-Methoxyphenylthio)benzaldehyde and its analogues is primarily achieved through carbon-sulfur (C-S) bond formation, a cornerstone of modern organic synthesis. The versatility of these synthetic methods allows for systematic modifications of both the benzaldehyde and the aryl thioether portions of the molecule.

Modern synthetic strategies have moved beyond harsh classical conditions, offering milder and more efficient pathways. acsgcipr.org Metal-catalyzed cross-coupling reactions are particularly prominent, with palladium and copper catalysts being widely used. acsgcipr.org These methods, often referred to as Buchwald-Hartwig or Ullman-type couplings, typically involve the reaction of an aryl halide or sulfonate with a thiol. acsgcipr.org The choice of catalyst, ligand, and base is critical to the success of these reactions and allows for a broad scope of substrates. acsgcipr.org

The benzaldehyde scaffold can be constructed from various precursors. For instance, a common approach involves the nucleophilic aromatic substitution (SNAr) reaction where a substituted o-chlorobenzaldehyde or o-fluorobenzaldehyde reacts with 3-methoxythiophenol. The reactivity of the benzaldehyde precursor is highly dependent on its electronic properties; aryl halides activated by electron-withdrawing groups (such as nitro or cyano groups) at the ortho or para positions show excellent reactivity. jst.go.jp However, the aldehyde group itself can lead to side reactions, sometimes resulting in lower yields. jst.go.jp

The aryl thioether component can be introduced using various sulfur nucleophiles. While thiols are common, less odorous and more stable disulfides can also be employed as nucleophiles under similar reaction conditions. jst.go.jp Advanced, thiol-free methods have also been developed, such as using 2-pyridyl sulfides as sulfide (B99878) donors in nickel-catalyzed aryl exchange reactions. organic-chemistry.org

Recent innovations provide even greater flexibility for modifying these scaffolds:

Three-Component Reactions: Copper-catalyzed three-component reactions involving aryldiazonium salts, a sulfur dioxide source like DABSO, and alkyl bromides can generate diverse aryl alkyl thioethers. organic-chemistry.orgnih.gov

Decarbonylative Coupling: Nickel-catalyzed decarbonylative thioetherification allows for the coupling of carboxylic acids with thiols, providing a novel route to the thioether bond. organic-chemistry.org

C-H Activation: Emerging strategies focus on the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials like aryl halides. acsgcipr.org

The following table summarizes various synthetic approaches that enable systematic modification of the core structure.

| Reaction Type | Benzaldehyde Precursor | Sulfur Source | Catalyst/Conditions | Key Features | Reference |

| Nucleophilic Aromatic Substitution | o-Halobenzaldehyde | 3-Methoxythiophenol | t-BuOK, DMF | Effective with electron-withdrawing groups on the aldehyde ring. | jst.go.jp |

| Metal-Catalyzed Cross-Coupling | o-Halobenzaldehyde | 3-Methoxythiophenol | Pd or Cu catalyst, Base | Broad substrate scope; milder than classical methods. | acsgcipr.org |

| Decarbonylative Thioetherification | Benzoic Acid Derivative | Thiol | Nickel Catalyst | Utilizes carboxylic acids as starting materials. | organic-chemistry.org |

| Aryl Exchange Reaction | Aryl Ester or Halide | 2-Pyridyl Sulfide | Nickel Catalyst | Avoids the use of odorous thiols. | organic-chemistry.org |

| Three-Component Reaction | Aryldiazonium Salt | DABSO | Copper Catalyst | Forms thioether bond from diazonium salts. | nih.gov |

Isomeric Investigations (e.g., Positional Isomers of Methoxy (B1213986) and Thioether Substituents)

The parent compound, 2-(3-Methoxyphenylthio)benzaldehyde, features the thioether at the 2-position of the benzaldehyde ring and the methoxy group at the 3-position of the phenylthio- moiety. Changing these positions would create a series of isomers with distinct characteristics.

Isomers of the Thioether Linkage: Moving the arylthio group from the 2-position to the 3- or 4-position on the benzaldehyde ring would alter the molecule's geometry. The ortho-substitution in the parent compound creates steric crowding that can influence the orientation of the two aromatic rings relative to each other and affect the reactivity of the adjacent aldehyde group. A para-substituted isomer, such as 4-(3-Methoxyphenylthio)benzaldehyde, would be sterically less hindered.

Isomers of the Methoxy Group: Shifting the methoxy group on the phenylthio- ring from the meta-position (3-position) to the ortho- (2-position) or para- (4-position) would primarily modify the electronic properties of the sulfur atom. A para-methoxy group, for example, would exert a stronger electron-donating effect through resonance, increasing the nucleophilicity of the sulfur atom compared to a meta-methoxy group.

Studies on analogous systems highlight the significance of isomeric positioning. For example, research on the regioisomers of nitro-substituted tetrahydroquinolines demonstrated that the position of a single nitro group dramatically alters the molecule's ability to form intermolecular hydrogen bonds versus relying on weaker van der Waals interactions. scielo.org.co This, in turn, dictates the crystal packing and solid-state properties of the compound. scielo.org.co Similarly, the positioning of the methoxy and thioether groups in the 2-(Arylthio)benzaldehyde series would be expected to govern everything from reaction kinetics to the physical properties of the resulting materials.

The table below illustrates potential positional isomers of 2-(3-Methoxyphenylthio)benzaldehyde and the primary expected impact of the isomeric change.

| Compound Name | Isomeric Variation | Primary Expected Impact |

| 2-(3-Methoxyphenylthio)benzaldehyde | (Parent Compound) | Steric interaction between ortho-thioether and aldehyde. Meta-methoxy group has a moderate electronic effect. |

| 4-(3-Methoxyphenylthio)benzaldehyde | Thioether at para-position | Reduced steric hindrance around the aldehyde group. |

| 2-(4-Methoxyphenylthio)benzaldehyde | Methoxy at para-position | Increased electron-donating effect on the sulfur atom, enhancing its nucleophilicity. |

| 2-(2-Methoxyphenylthio)benzaldehyde | Methoxy at ortho-position | Introduction of steric hindrance near the sulfur atom, potentially affecting its ability to react. |

Structure-Reactivity Correlations in Derivative Series

A direct correlation exists between the structural features of 2-(3-Methoxyphenylthio)benzaldehyde derivatives and their chemical reactivity. By systematically altering substituents on either aromatic ring, one can modulate the electronic and steric environment of the reactive centers—namely, the aldehyde carbonyl group and the thioether sulfur atom.

The reactivity of the benzaldehyde ring in C-S coupling reactions is a clear example. The presence of strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups ortho or para to a leaving group (e.g., a halogen) significantly accelerates the rate of nucleophilic aromatic substitution. jst.go.jp This is because the EWGs stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Conversely, electron-donating groups (EDGs) on the same ring would deactivate it towards nucleophilic attack.

The reactivity of the aldehyde functional group itself is also subject to these electronic influences. The aldehyde can be oxidized to a carboxylic acid or reduced to a benzyl (B1604629) alcohol. The ease of these transformations can be tuned by substituents on the ring. An EWG would make the carbonyl carbon more electrophilic and thus more susceptible to attack by reducing agents, while an EDG would have the opposite effect.

On the aryl thioether side, the methoxy group's position influences the sulfur atom's nucleophilicity. An electron-donating group, particularly at the para position, increases the electron density on the sulfur, making it a more potent nucleophile for reactions such as SNAr or metal-catalyzed couplings. The general mechanism for metal-catalyzed thiolations involves the oxidative addition of the metal catalyst into the aryl halide bond, followed by coordination and deprotonation of the thiol, and finally, reductive elimination to yield the aryl thioether product. acsgcipr.org The efficiency of this catalytic cycle is sensitive to the electronic properties of both the aryl halide and the thiol.

The following table outlines key structure-reactivity correlations for this class of compounds.

| Structural Modification | Effect on Reactivity | Example Reaction | Reference |

| Electron-Withdrawing Group (e.g., -NO₂) on Benzaldehyde Ring | Increases reactivity toward nucleophiles. | Nucleophilic Aromatic Substitution (SNAr) | jst.go.jp |

| Electron-Donating Group (e.g., -OCH₃) on Benzaldehyde Ring | Decreases reactivity toward nucleophiles. | Nucleophilic Aromatic Substitution (SNAr) | jst.go.jp |

| Electron-Donating Group (e.g., -OCH₃) on Phenylthio- Ring | Increases nucleophilicity of the sulfur atom. | Metal-Catalyzed Cross-Coupling | acsgcipr.org |

| Steric Hindrance near Aldehyde Group (ortho-substituent) | May hinder reactions at the carbonyl carbon. | Reduction or oxidation of the aldehyde | |

| Steric Hindrance near Sulfur Atom (ortho-substituent) | May hinder the approach to the metal center in catalytic cycles. | Buchwald-Hartwig Coupling | acsgcipr.org |

Concluding Remarks and Future Research Perspectives

Current Challenges and Unresolved Questions in the Field

The synthesis and application of functionalized diaryl thioethers like 2-(3-Methoxyphenylthio)benzaldehyde are intrinsically linked to the state of C–S cross-coupling chemistry. Despite significant progress, several challenges persist.

A primary hurdle is the development of robust and broadly applicable catalytic systems. The aldehyde group in the target molecule is sensitive to both oxidation and reduction and can participate in various side reactions, complicating synthetic routes. Catalysts must exhibit high functional group tolerance to accommodate such reactive moieties. nih.gov Furthermore, the synthesis of sterically hindered diaryl sulfides, such as those with ortho-substituents, often requires specialized and highly active catalysts to achieve good yields. nih.govacs.org

Another significant challenge is the propensity of sulfur compounds to deactivate transition metal catalysts. thieme-connect.com The strong coordination of sulfur to metal centers can inhibit catalytic turnover, necessitating higher catalyst loadings or the design of more resistant catalytic systems. This issue is compounded by the need for mild reaction conditions to prevent undesired side reactions, such as the oxidative formation of diaryl disulfides from thiol precursors. acs.org

The stability and availability of starting materials also pose a problem. Many protocols rely on arene thiols, which can be unstable and have limited commercial availability. This has spurred research into methods that utilize more stable and accessible sulfur surrogates. nih.govnih.gov Key unresolved questions in the field revolve around achieving perfect selectivity, minimizing catalyst poisoning, and developing synthetic routes that are both economically viable and environmentally benign.

| Challenge | Description | Key Implications for 2-(3-Methoxyphenylthio)benzaldehyde Synthesis |

| Catalyst Deactivation | Sulfur-containing compounds can strongly coordinate to and poison transition metal catalysts, reducing their efficiency. thieme-connect.com | Requires higher catalyst loadings or the development of sulfur-tolerant catalysts. |

| Functional Group Tolerance | The aldehyde group is reactive and can be incompatible with harsh reaction conditions or certain catalytic systems. nih.gov | Limits the choice of synthetic methods; requires mild conditions to preserve the aldehyde. |

| Steric Hindrance | Coupling of sterically demanding substrates, such as ortho-substituted aryl halides or thiols, is often inefficient. nih.govacs.org | May lead to low yields when constructing the diaryl thioether bond adjacent to the aldehyde. |

| Substrate Availability | Arene thiols can be unstable and are not always readily available. nih.govnih.gov | Drives the need for methods using alternative, more stable sulfur sources. |

| Side Reactions | Conditions for C-S coupling can sometimes promote undesired reactions like the formation of disulfide byproducts. acs.org | Requires careful optimization of reaction conditions to maximize the yield of the desired thioether. |

Promising Directions for Methodological Advancement in Synthesis and Catalysis

Future research into the synthesis of 2-(3-Methoxyphenylthio)benzaldehyde and related structures will likely focus on overcoming the aforementioned challenges through innovative synthetic and catalytic strategies.

Advancements in Cross-Coupling Reactions: The evolution of C–S cross-coupling reactions continues to be a central theme. A promising direction is the development of novel ligands and precatalysts for established metals like palladium and nickel. Sterically bulky ligands, for instance, have been shown to enhance catalyst performance and expand substrate scope. nih.gov Concurrently, the use of less expensive and more earth-abundant base metals, such as copper and nickel, is gaining traction as a sustainable alternative to palladium. nih.govresearchgate.net

Heterogeneous catalysis offers another avenue for advancement. Supporting metal nanoparticles on materials like graphene oxide or polymers can lead to highly active and, crucially, recyclable catalysts. researchgate.netnih.govmdpi.com This approach not only simplifies product purification but also aligns with the principles of green chemistry. The implementation of unconventional energy sources like microwave irradiation and ultrasound can dramatically shorten reaction times and improve yields, often under milder or even solvent-free conditions. researchgate.netnih.gov

Novel Synthetic Strategies: Beyond refining existing methods, entirely new strategies are emerging. One-pot, multi-component reactions, where several bonds are formed in a single operation, represent a highly efficient approach. For instance, a one-pot synthesis of unsymmetrical diaryl sulfides has been developed by coupling two different aryl bromides with a thiol surrogate, avoiding the isolation of unstable intermediates. nih.govnih.gov

Furthermore, the field of C–H functionalization holds immense potential. This strategy allows for the direct formation of a C–S bond on an unfunctionalized arene, bypassing the need for pre-functionalized starting materials like aryl halides. The use of transient directing groups, which reversibly bind to a substrate to direct a catalyst to a specific C–H bond, is particularly relevant for benzaldehyde (B42025) derivatives. acs.orgacs.org Applying this concept to C–S bond formation could provide a highly streamlined and atom-economical route to compounds like 2-(3-Methoxyphenylthio)benzaldehyde.

| Methodological Advance | Potential Benefit | Relevance to 2-(3-Methoxyphenylthio)benzaldehyde |

| New Ligands/Precatalysts | Increased reaction rates, broader substrate scope, improved functional group tolerance. nih.govacs.org | Enables more efficient synthesis with higher yields and purity. |

| Base Metal Catalysis (Cu, Ni) | Lower cost, greater sustainability compared to palladium. nih.govresearchgate.net | Reduces the economic barrier for large-scale production. |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, reduced metal contamination in the product. nih.govmdpi.com | Facilitates greener and more cost-effective manufacturing processes. |

| Microwave/Ultrasound | Accelerated reaction times, often leading to higher yields and fewer side products. nih.gov | Increases throughput and process efficiency. |

| One-Pot Procedures | Improved overall efficiency, reduced waste from intermediate purification steps. nih.gov | Streamlines the synthesis from simple precursors. |

| C-H Functionalization | Bypasses the need for pre-functionalized starting materials, increasing atom economy. acs.org | Offers a novel and more direct synthetic pathway. |

Potential for Novel Chemical Discoveries and Applications

While direct applications of 2-(3-Methoxyphenylthio)benzaldehyde are not extensively documented, its structure suggests significant potential as a versatile building block for new chemical entities.

The aldehyde functional group is a gateway to a vast array of chemical transformations. It can be easily oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine, among other reactions. researchgate.net This chemical versatility makes 2-(3-Methoxyphenylthio)benzaldehyde an ideal starting point for creating libraries of diverse molecules for screening in various applications.

The diaryl thioether motif is a key structural element in many biologically active compounds, with demonstrated therapeutic potential in areas such as cancer, HIV, diabetes, and Alzheimer's disease. acs.org Therefore, 2-(3-Methoxyphenylthio)benzaldehyde could serve as a valuable scaffold for the synthesis of novel pharmaceutical agents.

Moreover, the combination of the sulfur and oxygen atoms in the molecule gives it potential as a bidentate ligand for transition metals. Research could explore its use in the development of new catalysts for organic synthesis. The unique electronic and structural features conferred by the methoxy (B1213986) and thioether substituents could lead to catalysts with novel reactivity or selectivity. There is also potential for the development of new materials, such as functional dyes or fluorescent probes, where the specific substitution pattern could give rise to interesting photophysical properties. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Methoxyphenylthio)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of 2-(3-Methoxyphenylthio)benzaldehyde typically involves nucleophilic aromatic substitution or coupling reactions. A common approach is the reaction of 2-chlorobenzaldehyde with 3-methoxythiophenol under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes:

- Catalyst Selection: Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction rates .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Temperature Control: Reactions often proceed at 80–100°C, monitored via TLC for completion (e.g., dichloromethane/ethyl acetate eluent) .

Example Reaction Setup:

| Component | Conditions |

|---|---|

| Substrate | 2-Chlorobenzaldehyde |

| Nucleophile | 3-Methoxythiophenol |

| Base | K₂CO₃ (2.5 equiv) |

| Solvent | DMF, 85°C, 12 h |

| Monitoring | TLC (UV visualization) |

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of 2-(3-Methoxyphenylthio)benzaldehyde?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for aldehyde proton (δ 9.8–10.2 ppm) and methoxy (δ ~3.8 ppm). Aromatic protons split based on substitution patterns .

- 2D NMR (COSY, HSQC): Resolves coupling between thioether-linked aromatic rings.

- IR Spectroscopy: Confirms aldehyde C=O stretch (~1700 cm⁻¹) and C-S bond (~650 cm⁻¹) .

- X-ray Crystallography: Resolves molecular geometry and confirms regiochemistry (e.g., SHELXL refinement) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS with <2 ppm error) .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of 2-(3-Methoxyphenylthio)benzaldehyde?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps predict nucleophilic/electrophilic sites. The thioether group lowers LUMO energy, enhancing electrophilicity .

- Electrostatic Potential (ESP): Maps highlight electron-rich (methoxy) and electron-deficient (aldehyde) regions .

- Thermochemical Data: Atomization energies and ionization potentials computed with <3 kcal/mol error using hybrid functionals .

Example DFT Parameters:

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311+G(d,p) | Geometry optimization, ESP maps |

| M06-2X | def2-TZVP | Thermochemical accuracy |

Advanced: What strategies resolve discrepancies between experimental and computational thermodynamic data for this compound?

Methodological Answer:

Discrepancies arise from approximations in exchange-correlation functionals. Mitigation strategies include:

- Benchmarking: Compare multiple functionals (e.g., B3LYP vs. ωB97XD) against experimental enthalpies .

- Inclusion of Exact Exchange: Hybrid functionals (e.g., B3LYP) reduce errors in atomization energies to ~2.4 kcal/mol .

- Solvent Corrections: Apply implicit solvation models (e.g., PCM) to align with experimental solution-phase data .

Advanced: How does the thioether linkage influence reactivity in nucleophilic additions or cross-coupling reactions?

Methodological Answer:

The thioether group:

- Electronic Effects: Electron-donating via conjugation with the methoxy group, activating the aldehyde for nucleophilic attack (e.g., Grignard additions) .

- Steric Effects: Bulky 3-methoxyphenylthio substituent may hinder reactions at the ortho position.

- Catalytic Applications: Thioether coordination to transition metals (e.g., Pd in Suzuki couplings) enhances catalytic activity .

Case Study:

- Schiff Base Formation: Reacts with amines (e.g., ethanolamine) under mild acid catalysis (acetic acid) to form hydrazones, stabilized by intramolecular hydrogen bonding .

Safety: What precautions are necessary when handling 2-(3-Methoxyphenylthio)benzaldehyde?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles due to potential irritancy (common in aromatic aldehydes) .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Storage: Keep in airtight containers at 2–8°C, protected from light and moisture .

- Waste Disposal: Neutralize with dilute NaOH before disposal to deactivate the aldehyde group.

Advanced: How can crystallographic data improve mechanistic understanding of its solid-state interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.